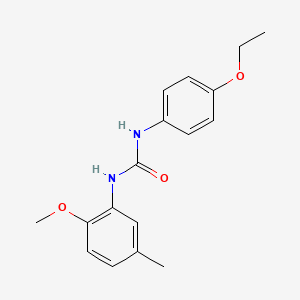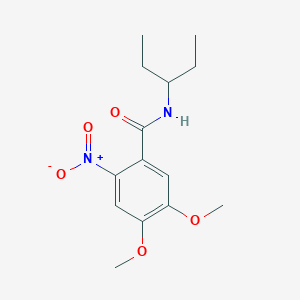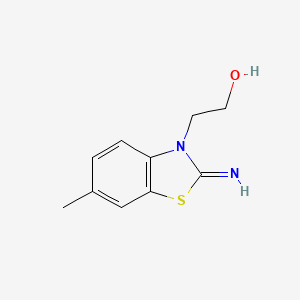
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-4H-chromen-4-one is a synthetic compound that belongs to the family of flavonoids. It is commonly known as "Fisetin" and has been found to have potential health benefits. Fisetin is a yellow crystalline powder that is soluble in ethanol, methanol, and dimethyl sulfoxide. It has been found to have antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.
作用機序
The mechanism of action of Fisetin is not fully understood. However, it has been found to activate various signaling pathways in the body, including the PI3K/Akt pathway and the Nrf2/ARE pathway. These pathways are involved in cell survival, antioxidant defense, and anti-inflammatory responses. Fisetin has also been found to inhibit various enzymes and proteins that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Fisetin has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body. Fisetin has also been found to inhibit the growth and spread of cancer cells. In addition, Fisetin has been found to improve cognitive function and protect the brain from damage and degeneration.
実験室実験の利点と制限
Fisetin has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Fisetin is also soluble in various solvents, which makes it easy to work with in experiments. However, Fisetin has some limitations for lab experiments. It has low bioavailability, which means that it is not easily absorbed by the body. Fisetin also has poor water solubility, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for Fisetin research. One direction is to investigate the potential of Fisetin as a treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the optimal dosages and administration methods of Fisetin to improve its bioavailability. Furthermore, future research can investigate the potential of Fisetin in combination with other compounds to enhance its therapeutic effects.
合成法
Fisetin can be synthesized through various methods, including the reaction of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate followed by cyclization with ammonium acetate. Another method involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl cyanoacetate followed by cyclization with ammonium acetate. The yield of Fisetin from these methods ranges from 30-60%.
科学的研究の応用
Fisetin has been extensively studied for its potential health benefits. It has been found to have antioxidant properties, which can help prevent oxidative stress and damage to cells. Fisetin has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, Fisetin has been found to have anticancer properties, which can help prevent the growth and spread of cancer cells. Fisetin has also been found to have neuroprotective properties, which can help protect the brain from damage and degeneration.
特性
IUPAC Name |
3-(4-chlorophenoxy)-6-ethyl-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-3-11-8-14-16(9-15(11)21-2)22-10-17(18(14)20)23-13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCLBUNDRLUMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)

![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)
![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)
![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)
![3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B5805777.png)
![N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)
![methyl 1-[(benzylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5805792.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5805805.png)